
3,6-Dichloro-2-nitrotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-2-nitrotoluene: is an organic compound with the molecular formula C7H5Cl2NO2 . It is a derivative of toluene, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-nitrotoluene can be synthesized through several methods. One common method involves the nitration of 3,6-dichlorotoluene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-nitrotoluene followed by purification through distillation or recrystallization. The chlorination process is typically carried out in the presence of a catalyst, such as ferric chloride, to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dichloro-2-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 3,6-Dichloro-2-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,6-Dichloro-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-2-nitrotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other substituted toluenes.
Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,6-dichloro-2-nitrotoluene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, facilitated by a catalyst. In substitution reactions, the chlorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient carbon atom bonded to the chlorine.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dichloro-3-nitrotoluene
- 4-Chloro-2-nitrotoluene
- 2,4-Dichloro-1-nitrobenzene
Comparison: 3,6-Dichloro-2-nitrotoluene is unique due to the specific positions of the chlorine atoms and the nitro group on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. For example, the presence of two chlorine atoms in the ortho positions relative to the nitro group can affect the compound’s electron density and steric hindrance, making it more or less reactive in certain chemical reactions compared to its isomers.
Eigenschaften
Molekularformel |
C7H5Cl2NO2 |
|---|---|
Molekulargewicht |
206.02 g/mol |
IUPAC-Name |
1,4-dichloro-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 |
InChI-Schlüssel |
AMPPRJDNYPETGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


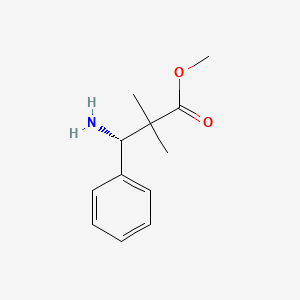
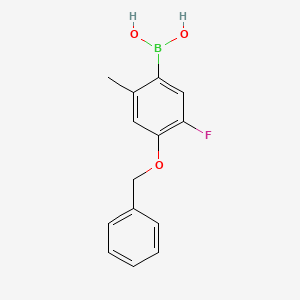

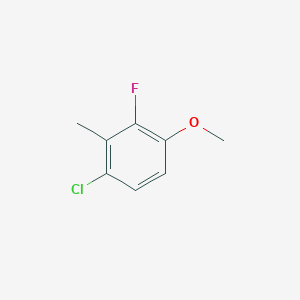
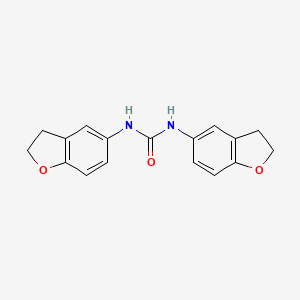
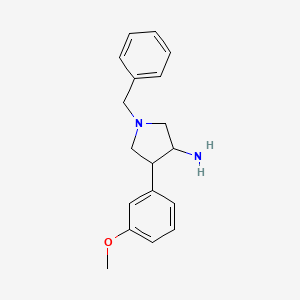

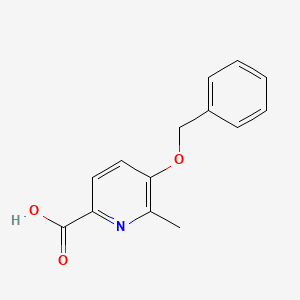
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)
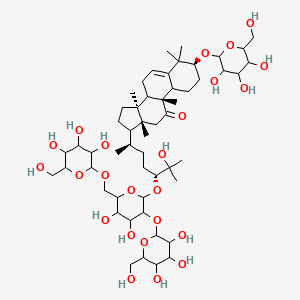
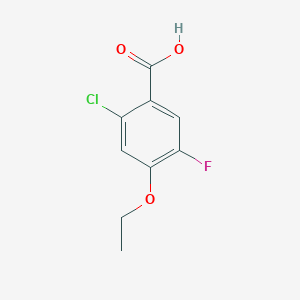
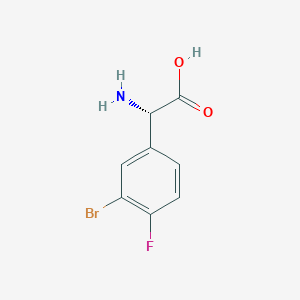
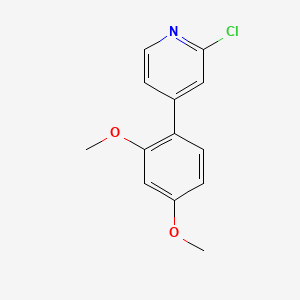
![2'-Chloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14026505.png)
